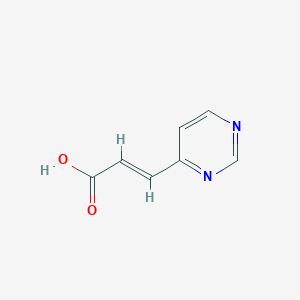

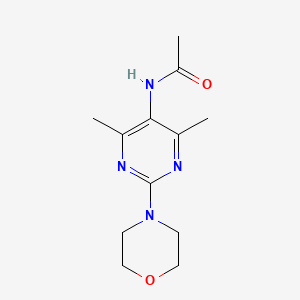

![molecular formula C10H8N4O3 B2703728 7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 945105-04-4](/img/structure/B2703728.png)

7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a multi-ring system that has been reported to be part of anti-tumor drugs . It can be used in the treatment of Alzheimer’s disease and has high activity against parasites . It can also be used in the treatment of cancer .

Synthesis Analysis

The synthesis of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives has been reported . These derivatives were synthesized and screened for their anti-inflammatory activity by evaluating their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .Chemical Reactions Analysis

A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against two cancer cell lines, Bel-7402 and HT-1080 .Scientific Research Applications

Molecular Structure and Supramolecular Architecture

The structural characterization of triazolopyrimidine derivatives, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in different environments highlights their potential biological activity through coordination compounds. These structures exhibit unique hydrogen-bonding interactions and supramolecular architectures, which are crucial for understanding their biological functions and interactions (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Synthesis and Chemical Reactivity

Research into the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-Aminofuran-3-carbonitriles demonstrates the chemical reactivity and versatility of these compounds in producing various heterocyclic structures. Such studies are fundamental for developing novel compounds with potential therapeutic applications (Shaker, 2006).

Antimicrobial and Antifungal Applications

Novel triazolopyrimidine-carbonylhydrazone derivatives, synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid ester, have shown promising fungicidal activities, highlighting their potential as antimicrobial agents (Li De-jiang, 2008).

Adenosine A2A Receptor Antagonists

Computational design strategies, including HQSAR and molecular docking studies on furanyl derivatives, have identified their roles as adenosine A2A receptor antagonists. These findings have implications for designing drugs targeting neurological disorders and potentially other conditions mediated by the A2A receptor (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Tuberculostatic Activity

The synthesis of structural analogs to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and their evaluation for tuberculostatic activity exemplify the potential of triazolopyrimidine derivatives in combating tuberculosis. This research provides a foundation for developing new antituberculous agents with improved efficacy (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name |

7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYQEHKFIYRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C=C(NC3=NC=NN23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

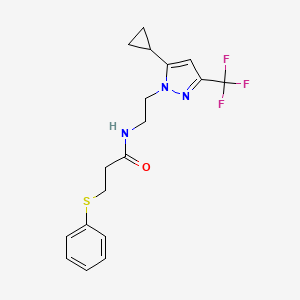

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

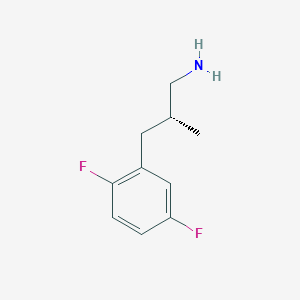

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)

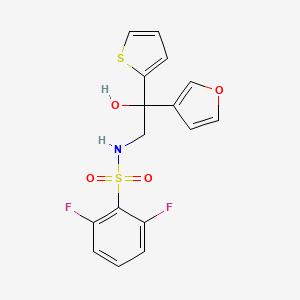

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)

![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)

![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)